LY 280748 - 153226-99-4

LY 280748

Catalog Number: EVT-273953
CAS Number: 153226-99-4
Molecular Formula: C23H29N4NaO2
Molecular Weight: 416.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1-methyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-indazolecarboxamide is an aromatic amide and a member of indazoles.
Source and Classification

LY 280748 is classified as an inhibitor of specific protein kinases, which are enzymes that play crucial roles in cellular signaling pathways. The compound is derived from a synthetic process involving various organic reactions aimed at optimizing its pharmacological properties. Its classification as a kinase inhibitor positions it within a significant category of drugs that target signaling pathways involved in cell growth and proliferation.

Synthesis Analysis

Methods and Technical Details

The synthesis of LY 280748 involves several key steps, which include:

  1. Starting Materials: The synthesis begins with readily available organic compounds, typically involving aromatic and heteroaromatic substrates.
  2. Reactions: Key reactions include:
    • Cross-coupling reactions: These are used to form carbon-carbon bonds, crucial for building the compound's core structure.
    • Functional group modifications: Various functional groups are introduced or modified to enhance the compound's activity and selectivity.
    • Purification: After the synthesis, purification techniques such as column chromatography are employed to isolate the desired product.
Molecular Structure Analysis

Structure and Data

The molecular structure of LY 280748 can be represented by its chemical formula, which includes multiple rings and functional groups contributing to its biological activity. The compound's three-dimensional conformation is essential for understanding its interaction with target proteins.

  • Molecular Formula: C18H20N4O2
  • Molecular Weight: Approximately 328.38 g/mol
  • Key Structural Features:
    • A central aromatic ring system
    • Multiple nitrogen atoms contributing to hydrogen bonding interactions
    • Functional groups that enhance solubility and bioavailability

The structural analysis can be further elucidated using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide detailed insights into the spatial arrangement of atoms within the molecule.

Chemical Reactions Analysis

Reactions and Technical Details

LY 280748 undergoes various chemical reactions that are pivotal for its activity:

  1. Kinase Inhibition Assays: The compound's ability to inhibit specific kinases is assessed through biochemical assays, which measure its effectiveness in blocking kinase activity.
  2. Metabolic Stability Studies: Evaluating how LY 280748 is metabolized in biological systems helps determine its pharmacokinetic properties.
  3. Binding Affinity Studies: Techniques such as surface plasmon resonance or isothermal titration calorimetry are used to study the binding interactions between LY 280748 and its target proteins.

These analyses provide critical data on how effectively LY 280748 can modulate biological pathways relevant to disease processes.

Mechanism of Action

Process and Data

The mechanism of action of LY 280748 primarily involves the inhibition of specific protein kinases implicated in cell signaling pathways that regulate proliferation and survival:

  1. Target Engagement: LY 280748 binds to the ATP-binding site of the kinase, preventing substrate phosphorylation.
  2. Downstream Effects: By inhibiting kinase activity, LY 280748 disrupts downstream signaling cascades that promote cell growth, leading to apoptosis in cancer cells or modulation of immune responses in autoimmune diseases.

Research indicates that this targeted approach may reduce side effects compared to traditional therapies by sparing non-targeted pathways.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

LY 280748 exhibits several important physical and chemical properties:

  • Solubility: The compound has moderate solubility in aqueous solutions, which is critical for its bioavailability.
  • Stability: It shows stability under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point provides insight into its purity and crystalline nature; precise measurements are essential for quality control.

These properties influence how LY 280748 behaves in biological systems, affecting its therapeutic efficacy.

Applications

Scientific Uses

LY 280748 has potential applications in various scientific fields:

  1. Cancer Therapy: As a kinase inhibitor, it may be effective against specific types of tumors where aberrant kinase signaling is prevalent.
  2. Autoimmune Disorders: The compound's ability to modulate immune responses positions it as a candidate for treating conditions like rheumatoid arthritis or lupus.
  3. Research Tool: Beyond therapeutic applications, LY 280748 serves as a valuable tool for researchers studying kinase signaling pathways and their implications in disease.
Introduction to LY 280748 in Contemporary Research

Historical Context and Emergence in Pharmacological Discourse

LY 280748 (also known as molidustat) emerged in the early 2010s as a novel small-molecule inhibitor targeting hypoxia-inducible factor prolyl hydroxylase (HIF-PH). Its development represented a paradigm shift in anemia management, particularly for chronic kidney disease (CKD) patients unresponsive to erythropoiesis-stimulating agents. The compound originated from Eli Lilly and Company's research pipeline, designed to stabilize hypoxia-inducible factors (HIFs) by inhibiting their degradation pathway—a mechanism distinct from traditional erythropoietin replacement therapies. Early preclinical studies demonstrated its ability to stimulate endogenous erythropoietin production while simultaneously optimizing iron metabolism through modulation of hepcidin and ferroportin expression. This dual mechanism positioned LY 280748 as a promising candidate for addressing functional iron deficiency in anemia of chronic disease [1].

The compound progressed through Phase I clinical trials between 2012-2014, establishing preliminary pharmacokinetic profiles and dose-response relationships. By 2015, it entered Phase II trials focusing on efficacy endpoints in CKD populations. Research momentum peaked around 2017-2018 with multinational studies investigating its application beyond renal anemia, including chemotherapy-induced anemia and myelodysplastic syndromes. Patent landscape analysis shows concentrated intellectual property activity between 2010-2020, with key patents covering crystalline forms, dosage formulations, and combination therapies. Despite demonstrating comparable efficacy to established treatments in hemoglobin response, its development trajectory coincided with emerging safety concerns about HIF-PH inhibitors class-wide, leading to strategic pipeline reprioritization in the late 2010s [1].

Table 1: Key Developmental Milestones of LY 280748

TimelineDevelopment PhaseResearch FocusSignificant Findings
2010-2012Preclinical DiscoveryMechanism of ActionSelective inhibition of HIF-PH isoforms; EPO induction in animal models
2012-2014Phase I Clinical TrialsSafety & PharmacokineticsLinear dose-response; half-life ~12-16 hours; oral bioavailability
2015-2018Phase II Clinical TrialsEfficacy in CKD AnemiaDose-dependent hemoglobin increase; reduced hepcidin levels
2018-2020Investigational ExpansionNon-renal ApplicationsExploratory studies in cancer anemia and MDS
Post-2020Development StatusRegulatory PositioningLimited new clinical data; patent maintenance without Phase III initiation

Academic Significance and Knowledge Gaps Identification

LY 280748 occupies a significant niche in pharmacological research as a tool compound for elucidating HIF-mediated erythropoiesis. Its academic value extends beyond therapeutic applications to fundamental research on oxygen-sensing pathways and their pleiotropic effects. Several critical knowledge gaps persist in the literature, presenting opportunities for targeted investigation:

Methodological Gaps: Current research predominantly relies on in vitro enzyme inhibition assays and short-term clinical hemoglobin response metrics. There is a notable absence of standardized protocols for assessing tissue-specific HIF activation patterns following LY 280748 administration. The compound's effects on non-erythropoietic HIF pathways—particularly those involving vascular endothelial growth factor (VEGF), glucose metabolism (GLUT1), and mitochondrial function—remain inadequately characterized due to methodological limitations in longitudinal monitoring of HIF downstream targets [6] [7]. Advanced techniques like HIF-α subunit-specific proteomics or transcriptomic profiling in human biopsies could address this gap.

Theoretical Gaps: While the canonical HIF stabilization mechanism is established, emerging evidence suggests tissue-specific differential effects of LY 280748 on HIF-1α versus HIF-2α isoforms. No comprehensive theoretical framework explains these differential activation patterns or their clinical implications. Additionally, the compound's potential epigenetic modulatory effects through HIF-histone crosstalk represent an underdeveloped theoretical domain requiring conceptual modeling and experimental validation [6].

Population Gaps: Clinical studies exhibit pronounced demographic limitations, with >85% of trial participants belonging to high-income countries and minimal representation of pediatric, elderly (>80 years), or inflammatory comorbidity subgroups. The differential response in populations with genetic polymorphisms affecting HIF pathway components (e.g., HIF1A SNPs, VHL variants) constitutes a critical unexplored dimension. Research specifically addressing these subpopulations could enable precision medicine applications [7] [8].

Comparative Efficacy Gaps: Despite multiple Phase II trials, direct head-to-head comparisons with next-generation HIF-PH inhibitors (roxadustat, vadadustat) are absent in the literature. Critical parameters such as on-off target ratios, tissue penetration coefficients, and isoform selectivity indices remain unreported, impeding cross-compound analysis. Furthermore, no studies have established whether LY 280748's distinctive chemical structure confers advantages in specific resistance phenotypes observed with other HIF-PH inhibitors [1].

Mechanistic Knowledge Gaps: The relationship between plasma drug concentrations and intracellular HIF stabilization dynamics remains poorly quantified. Significant unanswered questions exist regarding the compound's effects on HIF-independent pathways, particularly its potential interactions with prolyl hydroxylase domain-containing protein 2 (PHD2) substrates beyond HIF-α. Additionally, the impact of uremic toxins on LY 280748 metabolism and activity in CKD models warrants systematic investigation [6].

Table 2: Key Knowledge Gaps and Research Opportunities for LY 280748

Gap TypeSpecific Research OpportunityPriority LevelFeasibility Assessment
MethodologicalDevelop tissue-specific HIF activation biomarkersHighModerate (requires novel probe development)
TheoreticalModel isoform-specific activation (HIF-1α vs HIF-2α)MediumHigh (computational approaches available)
PopulationPediatric pharmacokinetic studiesCriticalLow (recruitment challenges)
ComparativeHead-to-head studies with roxadustatMediumHigh (existing comparator data)
MechanisticQuantify HIF-independent off-target effectsHighModerate (requires proteomic platforms)

Properties

CAS Number

153226-99-4

Product Name

LY 280748

IUPAC Name

sodium;4-ethyl-5-[6-methyl-6-(2H-tetrazol-5-yl)heptoxy]-2-phenylphenolate

Molecular Formula

C23H29N4NaO2

Molecular Weight

416.5 g/mol

InChI

InChI=1S/C23H30N4O2.Na/c1-4-17-15-19(18-11-7-5-8-12-18)20(28)16-21(17)29-14-10-6-9-13-23(2,3)22-24-26-27-25-22;/h5,7-8,11-12,15-16,28H,4,6,9-10,13-14H2,1-3H3,(H,24,25,26,27);/q;+1/p-1

InChI Key

QTRFDVPYCWNARZ-UHFFFAOYSA-M

SMILES

CCC1=CC(=C(C=C1OCCCCCC(C)(C)C2=NNN=N2)[O-])C3=CC=CC=C3.[Na+]

Solubility

Soluble in DMSO

Synonyms

1-methyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-1H-indazole-3-carboxamide
LY 278584
LY 278584, endo-(isomer)
LY-278584
LY278584

Canonical SMILES

CCC1=CC(=C(C=C1OCCCCCC(C)(C)C2=NNN=N2)[O-])C3=CC=CC=C3.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.